1,2,3-Tris(2-cyanoethoxy)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105812. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

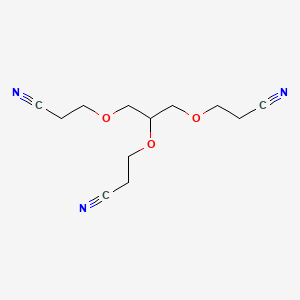

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12H,1-3,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGVJKNIAOBBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC#N)OCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062438 | |

| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [MSDSonline] | |

| Record name | 1,2,3-Tris(2-cyanoethoxy)propane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2465-93-2 | |

| Record name | 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(beta-cyanoethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2465-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3''-propane-1,2,3-triyltrioxytripropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIS(2-CYANOETHOXY)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN6B8UG9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Analytical Applications, and Experimental Considerations of a Key Gas Chromatography Stationary Phase

Abstract

1,2,3-Tris(2-cyanoethoxy)propane is a high-polarity organic compound recognized for its utility as a stationary phase in gas chromatography (GC). Its distinct chemical structure, characterized by three cyanoethoxy groups attached to a propane (B168953) backbone, imparts a strong dipole moment, making it exceptionally effective for the separation of polar and unsaturated compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols for its characterization, and elucidates its primary application in the analytical sciences, particularly in contexts relevant to pharmaceutical research and development.

Core Physicochemical Properties

The unique separation capabilities of this compound are a direct consequence of its distinct physical and chemical characteristics. A summary of its key properties is presented below.

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile[1] |

| Synonyms | Glycerol Tris(2-cyanoethyl) Ether, TCEP[2][3] |

| CAS Number | 2465-93-2[2] |

| Molecular Formula | C₁₂H₁₇N₃O₃[1][2] |

| Molecular Weight | 251.28 g/mol [1] |

| Chemical Structure | A propane backbone with three -O-CH₂-CH₂-C≡N groups attached. |

Physical and Chemical Properties

A compilation of the known physical and chemical data for this compound is provided in the table below, offering a quantitative look at its characteristics.

| Property | Value | Source |

| Appearance | Colorless to Yellow, Viscous Liquid | [1] |

| Boiling Point | 394.44 °C (estimated) | |

| Density | 1.11 g/cm³ | |

| Refractive Index | 1.4600 to 1.4640 | |

| Flash Point | > 93.33 °C | |

| Water Solubility | Soluble | |

| Solubility in Organic Solvents | Soluble in chloroform/methanol (2:1) | |

| Maximum Operating Temperature (GC) | 150-175 °C |

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds, particularly nitriles, can be applied.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using a distillation method under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph.

Measurement of Density

A calibrated pycnometer is used to accurately measure the density. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the known volume of the pycnometer at a specific temperature.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of liquids. A small sample is placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is then read directly from the scale.

Solubility Assessment

Qualitative solubility is determined by adding a small, measured amount of this compound to a specific volume of a solvent (e.g., water, ethanol, chloroform) at a controlled temperature. The mixture is agitated, and the substance is considered soluble if it forms a clear, homogenous solution.

Applications in Research and Drug Development

The primary application of this compound is as a stationary phase in gas chromatography.[3] Its high polarity makes it ideal for separating a variety of compounds, which is a critical step in many stages of drug development.

Gas Chromatography (GC) Stationary Phase

Due to its strong dipole-dipole and dispersion interactions, this compound is highly effective for the separation of:

-

Aromatic hydrocarbons[4]

-

Polar analytes

-

Unsaturated compounds

In drug development, this allows for the quantitative analysis of impurities in active pharmaceutical ingredients (APIs), the monitoring of residual solvents in final drug products, and the analysis of volatile metabolites in biological samples.

The following diagram illustrates a typical workflow for the use of a GC column packed with this compound for the analysis of a pharmaceutical sample.

Logical Relationships of Properties and Applications

The utility of this compound in analytical chemistry is a direct result of its molecular structure and resulting physicochemical properties. The diagram below illustrates this relationship.

Safety and Handling

This compound is classified as toxic if swallowed and harmful in contact with skin.[1] It is also a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable tool in the analytical chemist's arsenal, particularly within the pharmaceutical industry. Its strong polarity and thermal stability make it an excellent choice for a GC stationary phase for the separation of a wide range of polar and unsaturated compounds. While not a therapeutic agent itself, its role in ensuring the purity, quality, and safety of pharmaceutical products is significant. A thorough understanding of its physicochemical properties is essential for its effective application in research and quality control.

References

An In-depth Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane (CAS: 2465-93-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-Tris(2-cyanoethoxy)propane (CAS number 2465-93-2), a chemical compound primarily utilized in analytical chemistry and electrochemical applications. While direct applications in drug development and biological signaling pathways have not been identified in current scientific literature, this document serves as a core reference for its physicochemical properties, safety, and established experimental uses. The information is presented to support researchers and scientists in understanding the characteristics and potential applications of this compound in various technical fields.

Chemical Identity and Properties

This compound, also known as Glycerol Tris(2-cyanoethyl) Ether, is a trinitrile compound.[1] Its structure consists of a propane (B168953) backbone with three 2-cyanoethoxy groups attached. This chemical structure imparts a high degree of polarity, which is key to its primary application as a stationary phase in gas chromatography.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2465-93-2 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | Colorless to yellow, clear viscous liquid | [3][4] |

| Boiling Point | 394.44°C (estimated) | [3] |

| Density | 1.11 g/mL | [3] |

| Refractive Index | 1.4600 to 1.4640 | [3] |

| Flash Point | >93.33 °C | [3] |

| Water Solubility | Soluble | [3] |

| Solubility | Soluble in chloroform/methanol (2:1) |

Health and Safety Information

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to be a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Classification | Reference(s) |

| H301 | Toxic if swallowed (Acute toxicity, oral) | [6] |

| H302 | Harmful if swallowed (Acute toxicity, oral) | [5][6] |

| H312 | Harmful in contact with skin (Acute toxicity, dermal) | [5][6] |

| H332 | Harmful if inhaled (Acute toxicity, inhalation) | [5] |

| H315 | Causes skin irritation (Skin corrosion/irritation) | [6] |

| H319 | Causes serious eye irritation (Serious eye damage/eye irritation) | [6] |

This table is not exhaustive. Please refer to the full Safety Data Sheet (SDS) from your supplier for complete safety information.

Primary Applications

The primary applications of this compound are in the fields of analytical chemistry and electrochemistry.

-

Gas Chromatography: Due to its high polarity, it is widely used as a stationary phase (often abbreviated as TCEP) in both packed and capillary gas chromatography (GC) columns.[7] TCEP columns are particularly effective for the separation of alcohols, aromatics, and oxygenates from aliphatic hydrocarbons.[2][8]

-

Lithium Battery Electrolytes: It is also utilized as an additive in nonaqueous electrolyte solutions for lithium secondary batteries.[9][10][11] Its inclusion in the electrolyte composition can contribute to the performance and stability of the battery.[11]

Experimental Protocols

Given the absence of data related to drug development, this section details a general protocol for the use of this compound as a stationary phase in gas chromatography for the analysis of volatile organic compounds.

Preparation of a Packed GC Column with TCEP Stationary Phase

This protocol describes the general steps for preparing a packed GC column.

Materials:

-

Solid support (e.g., Chromosorb P AW, 100/120 mesh)[12]

-

This compound (TCEP)

-

A suitable solvent (e.g., chloroform/methanol mixture)

-

Empty GC column tubing (e.g., stainless steel or glass)[12]

-

Rotary evaporator

-

Tube vibrator

-

Glass wool

Procedure:

-

Coating the Support:

-

Dissolve a calculated amount of TCEP in a suitable solvent. The weight percentage of the stationary phase on the support typically ranges from 5% to 10%.[12]

-

Add the solid support to the TCEP solution in a round-bottom flask.

-

Slowly remove the solvent using a rotary evaporator under a gentle vacuum. This process coats the TCEP onto the solid support particles.

-

Ensure the coated support is free-flowing and appears dry.

-

-

Packing the Column:

-

Plug one end of the empty GC column with a small amount of glass wool.

-

Attach the empty end of the column to a funnel and the plugged end to a vacuum line.

-

Apply a gentle vacuum and add the coated packing material to the column through the funnel.

-

Continuously tap or vibrate the column to ensure a dense, uniform packing.[12]

-

Once the column is filled, plug the open end with glass wool.

-

-

Column Conditioning:

-

Install the packed column in the gas chromatograph, connecting the inlet but leaving the detector end disconnected.

-

Set a low carrier gas flow rate.

-

Gradually increase the column temperature to the conditioning temperature, which should be below the maximum operating temperature of the TCEP phase (typically around 150-175°C).[8]

-

Condition the column for several hours or overnight to remove any residual solvent and volatile components from the stationary phase.

-

After conditioning, cool the column and connect it to the detector.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using a TCEP GC column for the separation and analysis of volatile compounds.

Conclusion

This compound is a specialized chemical with well-defined applications in analytical separation and electrochemistry. Its high polarity makes it a valuable tool for gas chromatographic separations of specific classes of compounds. While the current body of scientific literature does not indicate its use in pharmacological research or the modulation of signaling pathways, the detailed physicochemical and safety data provided in this guide are essential for any researcher handling or considering the use of this compound in a laboratory setting.

References

- 1. scbt.com [scbt.com]

- 2. teknokroma.es [teknokroma.es]

- 3. This compound CAS#: 2465-93-2 [m.chemicalbook.com]

- 4. This compound | 2465-93-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. fishersci.de [fishersci.de]

- 6. This compound | C12H17N3O3 | CID 75572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2465-93-2 | CAS DataBase [chemicalbook.com]

- 8. restek.com [restek.com]

- 9. 1,2, 3-Tris-(2-Cyanoethoxy) propane-Hebei Shengtai Material Co., Ltd. [en.suntechem.com]

- 10. msesupplies.com [msesupplies.com]

- 11. US20230238581A1 - Electrolytes for lithium-ion battery cells with nitrile additives - Google Patents [patents.google.com]

- 12. gcms.cz [gcms.cz]

In-Depth Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,2,3-Tris(2-cyanoethoxy)propane, a chemical compound primarily utilized in the field of analytical chemistry. The document is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work, particularly in the context of separation sciences. This guide covers its chemical identity, physical and chemical properties, primary applications, and detailed experimental protocols.

Chemical Identity and Synonyms

This compound is a high-polarity organic compound. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| IUPAC Name | 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile[1] |

| Common Synonyms | Glycerol (B35011) Tris(2-cyanoethyl) Ether, Tris(β-cyanoethoxy)propane, TCEP |

| CAS Number | 2465-93-2[1] |

| Molecular Formula | C₁₂H₁₇N₃O₃[1] |

| Molecular Weight | 251.28 g/mol [1] |

Physicochemical Properties

The utility of this compound in its primary application is dictated by its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value |

| Appearance | Colorless to yellow, viscous liquid |

| Boiling Point | >200 °C at 1 mmHg |

| Density | 1.114 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| Solubility | Soluble in most organic solvents |

Core Application in Gas Chromatography

The primary and most well-documented application of this compound is as a stationary phase in gas chromatography (GC). Its high polarity makes it particularly effective for the separation of a variety of analytes.

Principle of Separation

In gas-liquid chromatography, the separation of components in a mixture is based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support or the column wall. The cyano groups (-C≡N) in this compound create a strong dipole moment, making the stationary phase highly polar. This polarity leads to strong dipole-dipole and dipole-induced dipole interactions with polar and polarizable analytes, resulting in longer retention times for these compounds compared to nonpolar analytes. This selectivity is particularly useful for separating aromatic hydrocarbons and other unsaturated compounds from saturated hydrocarbons.

Quantitative Comparison of Polarity

The polarity of a GC stationary phase can be quantified using McReynolds constants. These constants are derived from the retention indices of a set of probe compounds. A higher McReynolds constant indicates a stronger interaction between the stationary phase and the probe, and thus a higher polarity with respect to that type of interaction. The table below compares the McReynolds constants for this compound with other common stationary phases, highlighting its high polarity.

| Stationary Phase | Benzene (X') | 1-Butanol (Y') | 2-Pentanone (Z') | 1-Nitropropane (U') | Pyridine (S') |

| Squalane (nonpolar) | 0 | 0 | 0 | 0 | 0 |

| OV-1 (nonpolar) | 16 | 55 | 44 | 65 | 42 |

| OV-17 (intermediate polarity) | 119 | 158 | 162 | 243 | 202 |

| This compound | 258 | 389 | 351 | 197 | 386 |

Data sourced from a table of McReynolds constants.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyanoethylation of glycerol. This reaction involves the addition of the hydroxyl groups of glycerol to the carbon-carbon double bond of acrylonitrile (B1666552) in the presence of a base catalyst.

Reaction Scheme:

Synthesis of this compound.

Gas Chromatographic Analysis of Aromatic Hydrocarbons

The following protocol is adapted from a method for the analysis of aromatic hydrocarbons using a this compound (TCEP) capillary column.[2]

Instrumentation and Conditions:

| Parameter | Condition |

| GC Column | TR-TCEP, 60 m x 0.25 mm ID, 0.40 µm film thickness[2] |

| Injection | 1 µL of standard (20 ng/mL each component), split 1:50[2] |

| Injector Temperature | 170 °C[2] |

| Carrier Gas | Hydrogen (H₂) at a constant pressure of 24 psi (165 kPa)[2] |

| Oven Program | Isothermal at 110 °C[2] |

| Detector | Flame Ionization Detector (FID)[2] |

| Detector Temperature | 170 °C[2] |

Sample Preparation:

A standard mixture containing isooctane, C-11, C-12, benzene, C-13, toluene, ethylbenzene, p-xylene, and cumene (B47948) at a concentration of 20 ng/mL each is prepared in a suitable volatile solvent.[2]

Procedure:

-

Set up the gas chromatograph with the specified column and conditions.

-

Inject 1 µL of the standard mixture into the GC.

-

Acquire the chromatogram and identify the peaks based on their retention times.

-

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Workflow and Data Analysis

The general workflow for using this compound in a GC-based analysis is outlined below.

General workflow for GC analysis using a TCEP column.

Applications in Drug Development and Other Research Areas

While some suppliers list this compound for "proteomics research," extensive searches of scientific literature have not yielded specific applications or protocols in this area. Its use as a GC stationary phase is not directly applicable to the analysis of large biomolecules like proteins, which are not volatile. The high polarity of TCEP could theoretically be of interest in the analysis of small molecule metabolites or drug degradation products. However, its primary and validated application remains in the separation of small, volatile organic compounds, particularly in the petrochemical and environmental analysis sectors.

Conclusion

This compound is a highly polar compound with a well-established and specific application as a stationary phase in gas chromatography. Its unique selectivity makes it a valuable tool for the separation of aromatic and unsaturated compounds. While its use in broader life sciences and drug development research is not well-documented, the principles of its separation capabilities may be of interest to analytical chemists in these fields for specific small molecule applications. This guide provides the foundational knowledge for understanding and utilizing this compound in its primary analytical context.

References

TCEP stationary phase polarity and selectivity

An In-Depth Technical Guide to the Polarity and Selectivity of TCEP Stationary Phase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tris(2-cyanoethyl)phosphine (B149526) (TCEP) stationary phase, a highly polar and selective medium used in gas chromatography (GC). It is specifically designed for professionals in research and development who require a detailed understanding of its properties and applications.

Introduction to TCEP Stationary Phase

The TCEP stationary phase, chemically known as 1,2,3-tris(2-cyanoethoxy)propane, is a non-bonded, highly polar stationary phase. Its high polarity is attributed to the presence of three cyano (-C≡N) groups in its structure. This unique chemistry imparts a strong dipole moment to the stationary phase, making it exceptionally selective for the separation of polarizable and polar compounds from non-polar matrices.

One of the most notable applications of TCEP columns is in the petrochemical industry for the analysis of aromatics, oxygenates, and alcohols in gasoline.[1] Its distinct selectivity allows for the elution of benzene (B151609) after n-undecane or even n-dodecane, a separation that is challenging on many other polar phases.[1]

Polarity and Selectivity: A Quantitative Perspective

The polarity and selectivity of a GC stationary phase can be quantitatively described using McReynolds constants. These constants are derived from the retention indices of a set of probe compounds and provide a standardized measure of different intermolecular interactions.

Table 1: McReynolds Constants for TCEP Stationary Phase

| Probe Compound | Interaction Probed | McReynolds Constant (ΔI) |

| Benzene (x') | π-π and dipole-induced dipole | Data not available in provided search results |

| 1-Butanol (y') | Hydrogen bonding (proton acceptor) | Data not available in provided search results |

| 2-Pentanone (z') | Dipole-dipole (proton donor) | Data not available in provided search results |

| 1-Nitropropane (u') | Strong dipole | Data not available in provided search results |

| Pyridine (s') | Hydrogen bonding (strong proton acceptor) | Data not available in provided search results |

| Sum of Constants | Overall Polarity | > 400 (Indicative of a highly polar phase) |

Note: While specific McReynolds constants for TCEP were not found in the provided search results, the sum of the constants is generally accepted to be over 400, categorizing it as a highly polar phase.

The high overall polarity of the TCEP phase is a direct result of the strong dipole moments of the cyano groups. This leads to significant retention of compounds that can undergo dipole-dipole or dipole-induced dipole interactions.

A key indicator of its unique selectivity is the retention index of benzene, which is reported to be greater than 1100 on an Rt™-TCEP column.[1] This high retention index for a non-polar but polarizable compound highlights the significant contribution of dipole-induced dipole interactions to the separation mechanism.

Separation Mechanism

The primary separation mechanism on a TCEP stationary phase is based on dipole-dipole and dipole-induced dipole interactions. The electron-rich cyano groups create a strong, permanent dipole on the stationary phase.

Caption: Interaction of different analyte types with the TCEP stationary phase.

-

Polar Analytes (e.g., Alcohols, Ketones): These molecules possess permanent dipoles and interact strongly with the cyano groups of the TCEP phase through dipole-dipole interactions. This results in significant retention.

-

Polarizable Analytes (e.g., Aromatic Hydrocarbons): Aromatic compounds, while non-polar, have a polarizable π-electron system. The strong dipole of the TCEP phase can induce a temporary dipole in the aromatic ring, leading to a strong dipole-induced dipole interaction and, consequently, high retention.[2]

-

Non-Polar Analytes (e.g., Aliphatic Hydrocarbons): Aliphatic hydrocarbons are non-polar and not easily polarizable. Their interaction with the TCEP phase is limited to weak van der Waals or dispersion forces. As a result, they are weakly retained and elute much earlier than aromatic and polar compounds of similar boiling points.

This differential interaction is the basis for the exceptional selectivity of the TCEP stationary phase.

Experimental Protocols

The following are examples of typical experimental conditions for applications utilizing a TCEP stationary phase.

Table 2: Experimental Protocol for the Analysis of Petroleum Oxygenates

| Parameter | Value |

| Column | Rt™-TCEP, 60 m, 0.25 mm ID, 0.4 µm film thickness |

| Oven Temperature Program | 60°C (hold 5 min) to 100°C at 5°C/min (hold 10 min) |

| Injector Temperature | 200°C |

| Detector | Flame Ionization Detector (FID) at 200°C |

| Carrier Gas | Helium |

| Linear Velocity | 30 cm/sec set at 80°C |

| Injection | 1.0 µL split injection (split flow: 46 mL/min) |

| Sample | Components at 500 ppm |

(Source: Adapted from Chromtech application note)[1]

Table 3: Fast GC Analysis of Refinery Grade Unleaded Gasoline

| Parameter | Value |

| Column | TCEP, 15 m, 0.10 mm ID, 0.18 µm film thickness |

| Oven Temperature | 100°C isothermal |

| Injector Temperature | 220°C |

| Detector | Flame Ionization Detector (FID) at 220°C |

| Carrier Gas | Hydrogen |

| Linear Velocity | 43 cm/sec |

| Injection | 0.2 µL, 500:1 split |

| Liner | 4 mm I.D., split, cup design |

(Source: Adapted from Sigma-Aldrich application note)

Method Development Workflow

Developing a robust method using a TCEP column involves a systematic approach to optimize the separation of target analytes.

Caption: A typical workflow for method development using a TCEP stationary phase.

-

Define Analytical Goals: Clearly identify the target analytes and the sample matrix. The high polarity of the TCEP phase makes it ideal for separating polar and polarizable compounds from non-polar matrices.

-

Column Selection: Choose a TCEP column with appropriate dimensions (length, internal diameter, and film thickness) based on the complexity of the sample and desired analysis time.

-

Set Initial GC Conditions: Start with a conservative temperature program, such as an isothermal run at a moderate temperature or a slow temperature ramp, to determine the elution profile of the analytes.[3] Use a standard carrier gas flow rate.

-

Inject Analyte Standards: Inject a mixture of known standards of the target analytes to determine their retention times and assess peak shapes.

-

Evaluate Initial Separation: Analyze the initial chromatogram for resolution between critical pairs and for any peak tailing or broadening.

-

Optimize Temperature Program: Adjust the temperature ramp rate and hold times to improve the separation of co-eluting peaks.[3] Due to the relatively low maximum operating temperature of TCEP columns (typically around 135-145°C), temperature programming options may be limited.

-

Optimize Carrier Gas Flow Rate: Fine-tune the carrier gas linear velocity to achieve optimal efficiency (minimum plate height).

-

Fine-Tune Injection Parameters: Adjust the split ratio and injection volume to avoid column overload and ensure sharp peaks.

-

Method Validation: Once the desired separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to established laboratory protocols.[3]

Conclusion

The TCEP stationary phase is a powerful tool for chromatographers facing challenging separations of polar and polarizable compounds from non-polar matrices. Its high polarity, driven by the cyano functional groups, results in a unique selectivity that is particularly advantageous in applications such as the analysis of gasoline and other petroleum products. A thorough understanding of its separation mechanism and a systematic approach to method development are crucial for leveraging the full potential of this highly selective stationary phase.

References

Unraveling the Separation Mechanism of 1,2,3-Tris(2-cyanoethoxy)propane GC Columns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core separation mechanism of 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) gas chromatography (GC) columns. Renowned for their unique selectivity, TCEP columns are a powerful tool for the analysis of polarizable and polar compounds, finding significant application in the petrochemical industry and beyond. This document provides a detailed look at the stationary phase chemistry, analyte interactions, and practical operational parameters, supplemented with experimental protocols and visual diagrams to elucidate the underlying principles.

The Heart of the Separation: The TCEP Stationary Phase

The separation capability of a TCEP GC column is intrinsically linked to the chemical nature of its stationary phase, this compound. This organic molecule is characterized by a propane (B168953) backbone with three attached 2-cyanoethoxy groups. The presence of the highly polar cyano (-C≡N) groups imparts a strong dipole moment to the stationary phase, classifying TCEP columns as extremely polar.

The elution order of compounds on a TCEP column is determined by a combination of intermolecular forces between the analyte and the stationary phase. Due to the distinct chemical structure of TCEP, the primary interactions at play are:

-

Dipole-Dipole Interactions: The electron-rich cyano groups on the TCEP molecule create strong permanent dipoles. Polar analytes, such as alcohols, ketones, and esters, which also possess permanent dipoles, will engage in strong dipole-dipole interactions with the stationary phase.[1][2] This strong attraction leads to increased retention times for these polar compounds.

-

Dipole-Induced Dipole Interactions: The strong dipole of the TCEP phase can induce a temporary dipole in polarizable analytes. This is particularly significant for compounds containing double or triple bonds, such as alkenes, alkynes, and aromatic hydrocarbons.[3] The interaction between the permanent dipole of the stationary phase and the induced dipole of the analyte results in the selective retention of these unsaturated compounds.

-

Dispersive Forces (van der Waals forces): These are ubiquitous, weaker interactions that occur between all molecules.[1] While present, their contribution to the selective retention on TCEP columns is less significant compared to the stronger dipole-based interactions, especially for polar and polarizable analytes.

The unique combination of these interactions allows TCEP columns to provide elution patterns that are often unattainable with other high-polarity siloxane-based columns.[4][5]

Figure 1: Chemical Structure of TCEP.

Mechanism of Analyte Separation

The separation of a mixture on a TCEP column is a dynamic process governed by the differential partitioning of analytes between the mobile (carrier gas) and stationary phases.[6] The "like dissolves like" principle is fundamental here; polar analytes will have a stronger affinity for the polar TCEP stationary phase and thus be retained longer.[3]

A key feature of TCEP columns is their ability to separate aromatic and oxygenated compounds from aliphatic hydrocarbons.[4][7] For instance, in the analysis of gasoline, non-polar aliphatic hydrocarbons have minimal interaction with the highly polar TCEP phase and elute quickly, generally in order of their boiling points.[1] In contrast, polar oxygenates (e.g., methanol, ethanol) and polarizable aromatics (e.g., benzene (B151609), toluene) are strongly retained.[5][7] This results in a unique elution order where benzene can elute after n-dodecane (C12), a separation that is challenging on less polar columns.[4][7][8]

Figure 2: Analyte Interaction and Elution.

Quantitative Data and Column Specifications

The operational parameters of TCEP columns are critical for achieving optimal separations. Below is a summary of typical specifications for commercially available TCEP capillary columns.

| Parameter | Typical Value(s) | Significance |

| Stationary Phase | This compound | Extremely polar, non-bonded phase.[4] |

| Polarity | Extremely High | Enables strong dipole-dipole and dipole-induced dipole interactions. |

| Temperature Limits | 0 °C to 135/150 °C | Relatively low maximum temperature compared to polysiloxane phases.[4][5] |

| Column Lengths | 30 m, 60 m | Longer columns provide higher resolution but longer analysis times.[9][10] |

| Internal Diameters (ID) | 0.25 mm, 0.32 mm | Affects column efficiency and sample capacity.[4][11] |

| Film Thicknesses (df) | 0.40 µm, 0.51 µm | Thicker films increase retention and sample capacity.[4][11] |

Note: TCEP stationary phases are typically non-bonded, meaning they are coated onto the capillary wall rather than chemically bonded.[1][3] Consequently, solvent rinsing should be avoided to prevent stripping the stationary phase.[4][5]

Experimental Protocol: Analysis of Oxygenates in Gasoline

This section provides a representative experimental methodology for the separation of alcohols and aromatics from aliphatic constituents in gasoline using a TCEP column. This protocol is based on typical application notes.[4]

Objective: To separate and identify common oxygenates (e.g., methanol, ethanol, MTBE) and aromatics (e.g., benzene, toluene) in a gasoline matrix.

Instrumentation and Materials:

-

Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

-

GC Column: Rt™-TCEP, 60 m, 0.25 mm ID, 0.40 µm film thickness.[4]

-

Carrier Gas: Helium, set to a constant linear velocity (e.g., 30 cm/sec).

-

Sample: Gasoline sample or a prepared standard containing oxygenates and aromatics in an aliphatic hydrocarbon solvent.

-

Syringe: 1.0 µL GC syringe.

GC Method Parameters:

| Parameter | Setting |

| Inlet Temperature | 200 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | e.g., 100:1 |

| Oven Program | Initial: 60 °C (hold 5 min) |

| Ramp: 5 °C/min to 100 °C (hold 10 min) | |

| Detector | FID |

| Detector Temperature | 200 °C |

Procedure:

-

Instrument Setup: Install the TCEP column and configure the GC with the parameters listed above. Condition the column if necessary, especially when operating near the maximum temperature.[4]

-

Sample Injection: Draw 1.0 µL of the sample into the syringe and perform a split injection.

-

Data Acquisition: Start the GC run and acquire the chromatogram.

-

Analysis: Identify the peaks based on the retention times of known standards. The expected elution pattern will show aliphatic hydrocarbons eluting first, followed by the more retained oxygenates and aromatics.

Figure 3: Experimental Workflow.

Conclusion

The this compound GC column offers a unique and powerful tool for the separation of polar and polarizable compounds due to its extremely polar stationary phase. The dominant separation mechanisms are strong dipole-dipole and dipole-induced dipole interactions, which provide selective retention for analytes such as alcohols, ketones, and aromatics. This high polarity allows for elution patterns not achievable on conventional columns, making it ideal for specialized applications like the analysis of oxygenates in gasoline. Understanding the fundamental principles of analyte-stationary phase interactions, coupled with appropriate experimental design, is key to leveraging the full potential of TCEP columns in research, quality control, and developmental laboratories.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions | Separation Science [sepscience.com]

- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 4. chromtech.net.au [chromtech.net.au]

- 5. restek.com [restek.com]

- 6. scholarship.shu.edu [scholarship.shu.edu]

- 7. agilent.com [agilent.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. teknokroma.es [teknokroma.es]

- 10. Guide to GC Column Selection and Optimizing Separations [uk.restek.com]

- 11. MEGA MEGA-TCEP GC Columns : UVISON.com [uvison.com]

The Analytical Chemist's Guide to 1,2,3-Tris(2-cyanoethoxy)propane (TCEP)

A Deep Dive into a High-Polarity GC Stationary Phase

For researchers, scientists, and professionals in drug development, the precise separation and quantification of volatile and semi-volatile compounds are paramount. In the realm of gas chromatography (GC), the choice of stationary phase is the most critical factor influencing separation selectivity. This technical guide provides an in-depth exploration of 1,2,3-Tris(2-cyanoethoxy)propane (TCEP), a highly polar stationary phase renowned for its unique separation characteristics.

Core Principles and Properties of TCEP

This compound is a viscous liquid at room temperature, characterized by the presence of three cyanoethyl groups. These functional groups impart a strong dipole moment to the molecule, making TCEP an exceptionally polar stationary phase. This high polarity is the cornerstone of its utility in analytical chemistry, governing its interaction with various analytes.

The primary separation mechanism on a TCEP column is based on dipole-dipole and hydrogen bonding interactions. Polar analytes are more strongly retained, leading to longer elution times compared to nonpolar compounds of similar volatility. This characteristic allows for the selective retention and separation of polar molecules from a nonpolar matrix.

Key Properties:

| Property | Value |

| Polarity | High |

| Functional Groups | Cyanoethyl |

| Primary Interactions | Dipole-dipole, Hydrogen Bonding |

| Typical Temperature Range | 0 to 175 °C |

| Common Applications | Analysis of polar compounds (alcohols, aromatics, oxygenates)[1][2][3][4][5] |

Primary Application: Analysis of Oxygenates and Aromatics in Gasoline

A cornerstone application of TCEP is the detailed analysis of oxygenated compounds and aromatic hydrocarbons in complex matrices like gasoline.[1][2][3][4][5] The high polarity of the TCEP phase allows for the retention of polar oxygenates (e.g., methanol, ethanol, tert-butanol) and aromatics (e.g., benzene (B151609), toluene) relative to the nonpolar aliphatic hydrocarbon background.[1][2] This selectivity is crucial for resolving these components, which is often challenging on less polar columns where they might co-elute with alkanes.

A key feature of TCEP columns in this application is their ability to elute benzene after n-dodecane (C12), providing a clear separation between the aromatic and the bulk of the aliphatic fractions.[1][4]

Experimental Protocol: Separation of Alcohols and Aromatics in Gasoline

This protocol is a representative example for the analysis of oxygenates and aromatics in a gasoline sample using a TCEP capillary column.

Column: Fused silica (B1680970) capillary column coated with this compound.

-

Dimensions: 50 m length x 0.22 mm internal diameter x 0.4 µm film thickness.[5]

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Carrier Gas: Nitrogen at a pressure of 90 kPa (0.9 bar), resulting in a linear velocity of approximately 12.2 cm/s.[5]

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: 95 °C, hold for 10 minutes, then ramp to 120 °C at 2.5 °C/min.[5]

-

Injection Mode: Split injection with a split ratio of 1:50.[6]

-

Injection Volume: 0.2 µL[5]

Expected Elution Order:

-

Aliphatic Hydrocarbons (unretained)

-

tert-Butanol

-

Benzene

-

Toluene

-

Ethylbenzene

-

p-Xylene

-

m-Xylene

-

Cumene

-

n-Propylbenzene

-

1-Butanol

-

o-Xylene

-

Mesitylene

-

2-Ethyltoluene

-

Methanol

-

Isopropanol / n-Dodecane (may co-elute)[5]

Data Presentation:

| Compound | Expected Retention Time (min) |

| Aliphates | < 5 |

| tert.-Butanol | ~ 10 |

| Benzene | ~ 12 |

| Toluene | ~ 15 |

| Ethylbenzene | ~ 18 |

| p-Xylene | ~ 19 |

| m-Xylene | ~ 20 |

| Cumene | ~ 21 |

| n-Propylbenzene | ~ 22 |

| 1-Butanol | ~ 23 |

| o-Xylene | ~ 24 |

| Mesitylene | ~ 25 |

| 2-Ethyltoluene | ~ 26 |

| Methanol | ~ 27 |

| Isopropanol/n-dodecane | ~ 28 |

Note: Retention times are approximate and will vary depending on the specific instrument and conditions.

Broader Applications in Analytical Chemistry

The high polarity of TCEP makes it a valuable tool for a range of other analytical challenges. While detailed, standardized methods are less common than for gasoline analysis, the principles of polar selectivity apply.

Analysis of Fatty Acid Methyl Esters (FAMEs)

For the analysis of FAMEs, particularly the separation of cis and trans isomers, highly polar stationary phases are essential. While other cyanopropyl phases are more commonly cited for this application, the fundamental properties of TCEP make it a suitable candidate. The separation is driven by the interaction of the polar ester group and any double bonds with the cyano groups of the stationary phase. Saturated FAMEs will elute first, followed by unsaturated FAMEs, with retention increasing with the degree of unsaturation.

Analysis of Alcohols, Glycols, and Other Polar Solvents

TCEP columns can be effectively used for the separation of short-chain alcohols, diols (glycols), and other polar industrial solvents. The strong hydrogen bonding and dipole-dipole interactions between the hydroxyl groups of these analytes and the cyano groups of the stationary phase lead to significant retention and allow for their separation from less polar compounds. The elution order will generally follow boiling points for homologous series, but polarity will be the dominant factor for mixtures of different compound classes.

Analysis of Ketones and Aldehydes

The analysis of volatile aldehydes and ketones can also be performed on a TCEP column. The polarity of the carbonyl group will result in retention on the column, allowing for separation from nonpolar interferences. For complex samples, derivatization techniques, such as with 2,4-dinitrophenylhydrazine (B122626) (DNPH), are often employed to improve detection and chromatographic performance, though this is more common in HPLC analysis.

Visualizing Analytical Workflows with TCEP

To better understand the practical application and underlying principles of using a TCEP stationary phase, the following diagrams illustrate key concepts and workflows.

Caption: General workflow for GC analysis using a TCEP column.

References

An In-depth Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane: Safety, Handling, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-Tris(2-cyanoethoxy)propane, a versatile chemical compound with applications in analytical chemistry and potential relevance in medicinal chemistry. This document outlines its safety profile, handling procedures, and key experimental methodologies, with a focus on providing actionable information for laboratory and research settings.

Chemical and Physical Properties

This compound, also known as Glycerol (B35011) Tris(2-cyanoethyl) Ether, is a yellow, viscous liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2465-93-2 |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.29 g/mol [2] |

| Appearance | Colorless to Yellow clear liquid |

| Purity | >97.0% (GC) |

| Synonyms | Glycerol Tris(2-cyanoethyl) Ether, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-propanenitrile |

Safety and Handling

2.1. Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] The compound can cause skin and eye irritation.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

2.2. Personal Protective Equipment (PPE) and Handling Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment [2]

| Protection Type | Specification |

| Hand Protection | Protective gloves (e.g., nitrile rubber) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |

| Skin and Body Protection | Long-sleeved clothing, lab coat |

| Respiratory Protection | Use in a well-ventilated area. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. |

When not in use, this compound should be stored in a tightly closed container in a dry and well-ventilated place.

2.3. First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

Table 3: First Aid Procedures [2]

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. |

Experimental Protocols

3.1. Synthesis: Cyanoethylation of Glycerol

This compound is synthesized through the cyanoethylation of glycerol. This reaction involves the addition of acrylonitrile (B1666552) to the hydroxyl groups of glycerol, typically in the presence of a basic catalyst.

General Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve glycerol in a suitable solvent (e.g., dioxane or tert-butanol).

-

Add a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution.

-

Slowly add acrylonitrile to the reaction mixture while maintaining a controlled temperature, typically between 20-40°C. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture for several hours at a slightly elevated temperature to ensure the reaction goes to completion.

-

Neutralize the catalyst with an acid (e.g., acetic acid).

-

Filter the mixture to remove any salts.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography.

3.2. Application in Gas Chromatography (GC)

This compound is widely used as a high-polarity stationary phase in gas chromatography (GC), particularly for the separation of fatty acid methyl esters (FAMEs), alcohols, and aromatic compounds.

Example GC Method for Analysis of Aromatic Hydrocarbons:

-

Column: TR-TCEP, 60 m x 0.25 mm x 0.40 µm

-

Injection: 1 µL of standard (20 ng/mL), split 1:50 at 170°C

-

Carrier Gas: Hydrogen at a constant pressure of 24 psi (165 kPa)

-

Oven Temperature: 110°C

-

Detector: Flame Ionization Detector (FID) at 170°C

This method can be used for the separation of compounds like benzene, toluene, ethylbenzene, and xylenes.[3]

Role in Drug Development and Signaling Pathways

While this compound itself is not a therapeutic agent, its nitrile functional groups are of significant interest in drug design and development. The nitrile group can act as a versatile pharmacophore, influencing a molecule's pharmacokinetic and pharmacodynamic properties.

Key Roles of the Nitrile Group in Medicinal Chemistry:

-

Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group, a halogen, or a hydroxyl group, allowing for the fine-tuning of a drug candidate's properties.[2][4]

-

Improving Pharmacokinetics: Incorporation of a nitrile group can enhance metabolic stability by blocking metabolically labile sites.[2] It can also improve solubility and bioavailability.[5]

-

Enhancing Target Binding: The polar nature of the nitrile group allows it to participate in hydrogen bonding and other polar interactions with biological targets, potentially increasing binding affinity and selectivity.[1][2]

The following diagram illustrates the potential interactions of the nitrile functional group within a biological system, a key concept in drug design.

Caption: Conceptual diagram of nitrile group interactions in drug design.

Degradation Pathways

Understanding the stability and degradation of this compound is crucial for its proper use and storage. The primary degradation pathways involve hydrolysis of the cyanoethyl ether linkages and potential thermal decomposition.

5.1. Hydrolysis

The cyanoethyl groups can be hydrolyzed under either acidic or basic conditions. This process involves the cleavage of the ether bond and the conversion of the nitrile group to a carboxylic acid or an amide.[6]

5.2. Thermal Decomposition

At elevated temperatures, nitriles can undergo thermal decomposition, potentially releasing toxic fumes, including hydrogen cyanide and oxides of nitrogen.[7] The maximum operating temperature for this compound as a GC stationary phase is typically around 150°C, indicating that decomposition may occur at higher temperatures.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable chemical for analytical applications and serves as an interesting case study for the role of nitrile groups in molecular design. Its safe and effective use requires a thorough understanding of its hazards, proper handling procedures, and chemical properties. For researchers in drug development, while the compound itself is not a drug, the principles learned from the functionality of its nitrile groups can be applied to the design of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding to support the safe and innovative use of this compound in scientific research.

References

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. teknokroma.es [teknokroma.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Thermal Stability of 1,2,3-Tris(2-cyanoethoxy)propane Stationary Phase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) stationary phase, a highly polar phase used in gas chromatography (GC). Understanding the thermal limits and degradation pathways of this stationary phase is critical for method development, ensuring data quality, and maximizing column lifetime.

Introduction to this compound (TCEP) Stationary Phase

This compound is a non-bonded, highly polar stationary phase utilized in gas chromatography for specific separation challenges. Its high polarity makes it particularly effective for the analysis of polar analytes such as alcohols, aromatics, and oxygenates in complex matrices like gasoline.[1][2][3][4][5][6][7][8] The unique selectivity of the TCEP phase allows for the elution of benzene (B151609) after n-dodecane, which is advantageous in petrochemical applications.[1][5]

Quantitative Data on Thermal Stability

The thermal stability of a GC stationary phase is a critical parameter that dictates its operational range and longevity. The maximum operating temperature for TCEP stationary phases varies depending on the column type (e.g., packed, capillary) and the manufacturer. Exceeding these temperature limits can lead to accelerated column bleed, loss of stationary phase, and a subsequent decline in chromatographic performance.

Below is a summary of the maximum recommended operating temperatures for various commercially available TCEP columns.

| Manufacturer | Column Type | Column Name/Identifier | Maximum Isothermal Temperature (°C) | Maximum Programmed Temperature (°C) |

| Restek | Capillary | Rt-TCEP | 135 | 150 |

| Agilent | Capillary | CP-TCEP | 135 | 140 |

| Sigma-Aldrich/Supelco | Capillary | TCEP | Not Specified | 145 |

| Sigma-Aldrich/Supelco | Packed | TCEP | 175 | 175 |

| Sigma-Aldrich/Supelco | SCOT | TCEP | 150 | 150 |

Note: The maximum programmed temperature is typically higher than the isothermal limit, as the column spends a shorter amount of time at the upper temperature during a temperature ramp.

Factors Influencing Thermal Stability and Degradation

The thermal stability of the TCEP stationary phase is influenced by several factors that can lead to its degradation. Understanding these factors is crucial for extending column lifetime and maintaining analytical performance.

-

Temperature: Exceeding the manufacturer's recommended maximum operating temperature is the primary cause of thermal degradation.[9][10][11] High temperatures provide the energy required to break chemical bonds within the stationary phase.

-

Oxygen: The presence of oxygen in the carrier gas, even at trace levels, can significantly accelerate the degradation of the stationary phase, a process known as oxidation.[9][10][12] This is particularly detrimental at elevated temperatures.

-

Stationary Phase Loading: Thicker films of the stationary phase tend to have a lower maximum operating temperature and exhibit higher bleed levels.[13][14][15]

-

Sample Matrix: The injection of aggressive or non-volatile sample components can lead to the accumulation of residues on the column, which can catalyze the degradation of the stationary phase.

The thermal degradation of cyano-containing stationary phases can be complex. For polycyanurates, a related class of materials, thermal decomposition has been shown to begin with hydrocarbon chain scission followed by the decyclization of the triazine ring at higher temperatures, liberating volatile decomposition products.[16][17] While TCEP does not have a triazine ring, the degradation is likely to involve the cleavage of the ether linkages and potential reactions of the cyano groups at elevated temperatures.

Experimental Protocols for Evaluating Thermal Stability

A systematic evaluation of the thermal stability of a TCEP stationary phase involves several key experimental procedures.

Proper column conditioning is essential before its first use and after prolonged storage to remove any volatile contaminants and to ensure a stable baseline.

-

Installation: Install the column in the GC injector, leaving the detector end disconnected.

-

Purging: Purge the column with high-purity carrier gas (e.g., helium or nitrogen) at room temperature for 15-30 minutes to remove any air from the system.

-

Temperature Programming: While maintaining the carrier gas flow, heat the column at a slow rate (e.g., 5-10 °C/min) to a conditioning temperature. This temperature should be about 20 °C above the intended maximum operating temperature of the analytical method, but should not exceed the column's maximum programmed temperature limit.[12]

-

Isothermal Hold: Hold the column at the conditioning temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector.

-

Connection to Detector: Cool the oven, and then connect the column to the detector.

Column bleed is the continuous elution of stationary phase degradation products. A bleed profile test is performed to assess the stability of the column at its upper temperature limits.

-

Blank Run: After conditioning, run a blank temperature program from a low temperature (e.g., 40 °C) to the maximum programmed temperature of the column.

-

Data Acquisition: Acquire the chromatogram with the detector (e.g., a Flame Ionization Detector - FID) set to a sensitive range.

-

Evaluation: A stable TCEP column will exhibit a low and consistent baseline rise as the temperature increases. Excessive bleed will be observed as a significant increase in the baseline signal.

Thermogravimetric analysis can be used to determine the thermal stability of the stationary phase polymer itself, outside of the GC column.

-

Sample Preparation: A small amount of the TCEP stationary phase is placed in a TGA crucible.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The temperature at which significant weight loss occurs is an indicator of the thermal decomposition temperature of the stationary phase.

Conclusion

The this compound stationary phase is a valuable tool for the separation of polar compounds. Its thermal stability is a key factor governing its performance and lifespan. By adhering to the recommended maximum operating temperatures, ensuring the use of high-purity carrier gas, and following proper column conditioning procedures, researchers can achieve reliable and reproducible results while maximizing the lifetime of their TCEP GC columns. Regular performance monitoring through bleed profile analysis is recommended to track the health of the column over time.

References

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chromtech.com [chromtech.com]

- 3. Guide to GC Column Selection and Optimizing Separations [restek.com]

- 4. restek.com [restek.com]

- 5. agilent.com [agilent.com]

- 6. uk.restek.com [uk.restek.com]

- 7. Restek™ RT-TCEP Capillary Columns | Fisher Scientific [fishersci.ca]

- 8. acoreconsumiveis.com.br [acoreconsumiveis.com.br]

- 9. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]

- 10. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. coleparmer.com [coleparmer.com]

- 13. gcms.cz [gcms.cz]

- 14. labtorg.kz [labtorg.kz]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glycerol Tris(2-cyanoethyl) Ether

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Glycerol (B35011) Tris(2-cyanoethyl) Ether. The content is tailored for researchers, scientists, and professionals in drug development, presenting available data in a structured format and outlining general experimental approaches based on established chemical principles.

Chemical Structure and Identification

Glycerol Tris(2-cyanoethyl) Ether, also known as 1,2,3-Tris(2-cyanoethoxy)propane, is a derivative of glycerol where all three hydroxyl groups have been converted to 2-cyanoethyl ethers. Its chemical structure consists of a central propane-1,2,3-triyl backbone derived from glycerol, with three oxypropanenitrile groups attached.

Below is a diagram illustrating the molecular structure of Glycerol Tris(2-cyanoethyl) Ether.

Caption: Molecular Structure of Glycerol Tris(2-cyanoethyl) Ether.

Physicochemical Properties

A summary of the key physicochemical properties of Glycerol Tris(2-cyanoethyl) Ether is presented in the table below. The data is compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₃O₃ | |

| Molecular Weight | 251.28 g/mol | |

| IUPAC Name | 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile | |

| CAS Number | 2465-93-2 | |

| Appearance | Colorless to Yellow viscous liquid | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 11 | |

| Exact Mass | 251.12699141 Da | |

| Purity | >97.0% (GC) |

Synthesis

The synthesis of Glycerol Tris(2-cyanoethyl) Ether is achieved through a process known as cyanoethylation. This reaction involves the addition of a compound with an active hydrogen, in this case, the hydroxyl groups of glycerol, to acrylonitrile (B1666552) (H₂C=CH−C≡N).

The reaction is a Michael-type addition where the nucleophilic oxygen of the glycerol hydroxyl groups attacks the β-carbon of the acrylonitrile molecule. This process is typically catalyzed by a base. The reaction proceeds in a stepwise manner, with each of the three hydroxyl groups of glycerol reacting with a molecule of acrylonitrile to form the final tris-substituted ether.

A logical workflow for the synthesis is depicted below.

Caption: General Synthesis Pathway for Glycerol Tris(2-cyanoethyl) Ether.

General Experimental Protocol

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, glycerol is dissolved in an appropriate inert solvent (optional).

-

Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the glycerol solution. The mixture is stirred to ensure the formation of the glyceroxide anion.

-

Acrylonitrile Addition: Acrylonitrile is added dropwise to the reaction mixture. The reaction is often exothermic, and the temperature should be controlled, typically by external cooling, to prevent polymerization of acrylonitrile.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of glycerol and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with an acid. The resulting salt is typically removed by filtration or washing. The solvent, if used, is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure Glycerol Tris(2-cyanoethyl) Ether.

Applications in Drug Development and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the application of Glycerol Tris(2-cyanoethyl) Ether in drug development or its biological activity.

However, the parent molecule, glycerol, and its other ether and ester derivatives are widely explored in pharmaceutical sciences. Glycerol-based polymers and nanoparticles have been investigated as potential drug delivery vehicles. Furthermore, certain glycerol ethers have been identified as having biological activity, for instance, as endogenous cannabinoid receptor ligands. The use of glycerin has also been patented to moderate transdermal drug delivery.

The cyanoethyl groups in Glycerol Tris(2-cyanoethyl) Ether introduce nitrile functionalities, which could potentially be hydrolyzed to carboxylic acids or reduced to amines, offering a scaffold for further chemical modification. The polarity and hydrogen bonding capabilities of the ether and nitrile groups might influence its properties as an excipient in pharmaceutical formulations.

Given the biocompatibility of the glycerol backbone, future research could explore the potential of Glycerol Tris(2-cyanoethyl) Ether and its derivatives in areas such as:

-

Drug delivery systems: As a component of polymers or hydrogels.

-

Prodrug design: Where the cyanoethyl groups could be used to link therapeutic agents.

-

Excipients: Investigating its properties as a solvent or stabilizer in drug formulations.

Conclusion

Glycerol Tris(2-cyanoethyl) Ether is a well-characterized chemical compound with a defined structure and known physicochemical properties. Its synthesis via the cyanoethylation of glycerol is a standard organic transformation. While direct applications in drug development and specific biological activities have not been reported, the chemical nature of this molecule suggests potential avenues for future investigation within the pharmaceutical and biomedical fields. Further research is warranted to explore its utility and potential biological effects.

Methodological & Application

Application Notes and Protocols for FAME Analysis Using a 1,2,3-Tris(2-cyanoethoxy)propane GC Column

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of Fatty Acid Methyl Esters (FAMEs) is a cornerstone of lipid research, crucial for characterizing fats and oils, and determining the total fat content in various matrices, including food, biological, and pharmaceutical samples. Gas chromatography (GC) is the premier technique for FAME analysis due to the volatility and thermal stability of these esters. The choice of the GC column's stationary phase is the most critical factor influencing the separation selectivity, especially for complex mixtures containing saturated, unsaturated, and isomeric FAMEs.

Highly polar stationary phases are essential for the effective separation of FAMEs, particularly for resolving geometric cis and trans isomers, which have significant nutritional and physiological implications.[1][2] While modern FAME analysis often employs highly polar biscyanopropyl siloxane-based columns, this document provides detailed application notes and protocols for the use of a 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) stationary phase. TCEP is a highly polar phase that provides unique selectivity for FAME analysis.

Disclaimer: Specific performance data and established protocols for commercially available this compound (TCEP) capillary columns for FAME analysis are not widely available in recent public literature. The following protocols and data are based on established methodologies for other highly polar cyanopropyl stationary phases (e.g., biscyanopropyl polysiloxane) which are expected to have similar chromatographic behavior.[3][4] Researchers should consider this a foundational guide and expect that optimization of the method for a specific TCEP column and instrument will be necessary.

Principle of Separation

The separation of FAMEs on a TCEP column is governed by a combination of factors, primarily the compound's boiling point and its interaction with the highly polar stationary phase. The cyano groups in the TCEP phase induce strong dipole-dipole interactions, leading to greater retention of unsaturated FAMEs compared to their saturated counterparts of the same carbon number. This strong polarity is particularly effective in resolving positional and geometric isomers of unsaturated FAMEs.[5]

Experimental Protocols

Sample Preparation: Transesterification of Lipids to FAMEs

Accurate and reproducible FAME analysis begins with a robust and efficient derivatization procedure to convert triglycerides and other lipids into their corresponding methyl esters.[6]

Reagents and Materials:

-

Hexane (B92381) (HPLC grade)

-

2 M Potassium Hydroxide (KOH) in Methanol

-

Anhydrous Sodium Sulfate (B86663)

-

Sample containing lipids (e.g., oil, fat extract)

-

Screw-cap glass test tubes

-

Vortex mixer

-

Centrifuge

-

GC vials

Protocol:

-

Sample Weighing: Accurately weigh approximately 25-50 mg of the lipid sample into a screw-cap glass test tube.

-

Dissolution: Add 2 mL of hexane to the test tube and vortex until the sample is fully dissolved.

-

Methylation: Add 0.2 mL of 2 M methanolic KOH.

-

Reaction: Cap the tube tightly and vortex vigorously for 30-60 seconds. The solution will initially become cloudy and then clear as the reaction proceeds.

-